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molecular formula C18H19N3O4 B8718363 N-{1-azabicyclo[2.2.2]octan-3-yl}-5-(4-nitrophenyl)furan-2-carboxamide

N-{1-azabicyclo[2.2.2]octan-3-yl}-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No. B8718363
M. Wt: 341.4 g/mol
InChI Key: DIUMOGYJGCKTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514450B2

Procedure details

A mixture of (±)3-aminoquinuclidine dihydrochloride, methanol (250 ml), sodium methoxide (5.1 g, 95 mmol) was stirred at reflux for 1 hour. The mixture was evaporated and was mixed with methanol (150 ml) and dichloromethane (100 ml) was added and cooled on ice, and 5-(4-nitrophenyl)-2-furoyl chloride (11.2 g, 44.5 mmol), solved in dichloromethane (200 ml) was added drop-wise at 0° C. The mixture was stirred at room temperature for 21 hours. The mixture was evaporated, water (200 ml) was added and the pH was adjusted to 8.5 with triethylamine. The mixture was extracted with ethyl acetate (3×200 ml) and the pure product was isolated as free base. Yield 5.0 g (33%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]1[CH:9]2[CH2:10][CH2:11][N:6]([CH2:7][CH2:8]2)[CH2:5]1.CO.C[O-].[Na+].[N+:17]([C:20]1[CH:25]=[CH:24][C:23]([C:26]2[O:30][C:29]([C:31](Cl)=[O:32])=[CH:28][CH:27]=2)=[CH:22][CH:21]=1)([O-:19])=[O:18]>ClCCl>[N:6]12[CH2:11][CH2:10][CH:9]([CH2:8][CH2:7]1)[CH:4]([NH:3][C:31]([C:29]1[O:30][C:26]([C:23]3[CH:22]=[CH:21][C:20]([N+:17]([O-:19])=[O:18])=[CH:25][CH:24]=3)=[CH:27][CH:28]=1)=[O:32])[CH2:5]2 |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC1CN2CCC1CC2
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
sodium methoxide
Quantity
5.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=C(O1)C(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
was mixed with methanol (150 ml) and dichloromethane (100 ml)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added drop-wise at 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
water (200 ml) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×200 ml)
CUSTOM
Type
CUSTOM
Details
the pure product was isolated as free base

Outcomes

Product
Name
Type
Smiles
N12CC(C(CC1)CC2)NC(=O)C=2OC(=CC2)C2=CC=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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